3-Chloro-8-nitroquinolin-4-ol: Comprehensive Technical Guide on Structure, Synthesis, and Applications
3-Chloro-8-nitroquinolin-4-ol: Comprehensive Technical Guide on Structure, Synthesis, and Applications
Executive Summary
3-Chloro-8-nitroquinolin-4-ol (CAS: 65674-04-6)[1], frequently existing as its tautomer 3-chloro-8-nitro-1H-quinolin-4-one[2], is a highly functionalized heterocyclic scaffold critical in modern medicinal chemistry. With a molecular weight of 224.60 g/mol [1], this compound serves as a pivotal intermediate in the synthesis of antimalarial agents, antibacterial fluoroquinolones, and kinase inhibitors[3]. This whitepaper provides an in-depth analysis of its structural properties, physicochemical data, and a field-proven synthetic methodology based on the Gould-Jacobs reaction.
Structural and Physicochemical Profiling
The molecular architecture of 3-chloro-8-nitroquinolin-4-ol is defined by a bicyclic quinoline core substituted with a hydroxyl group at C4, a chlorine atom at C3, and a nitro group at C8[4].
-
Tautomerism: In polar solvents and the solid state, the compound predominantly adopts the quinolin-4-one tautomeric form due to the thermodynamic stability afforded by the conjugated amide-like system.
-
Electronic Effects: The strongly electron-withdrawing nitro group at C8 deactivates the carbocyclic ring, while the C3 chlorine atom fine-tunes the lipophilicity and steric bulk, often enhancing binding affinity in biological targets.
Quantitative Physicochemical Data
Table 1: Physicochemical Properties of 3-Chloro-8-nitroquinolin-4-ol
| Property | Value |
| CAS Registry Number | 65674-04-6[1] |
| Chemical Formula | C9H5ClN2O3[4] |
| Molecular Weight | 224.60 g/mol [1] |
| Exact Mass | 223.99887 g/mol [4] |
| Density | 1.58 g/cm³[1] |
| Boiling Point | 354.6 °C (at 760 mmHg)[4] |
| LogP (Predicted) | 3.025[1] |
| Topological Polar Surface Area (TPSA) | 78.94 Ų[4] |
(Data aggregated from [4] and [1] chemical databases).
Synthetic Methodology: The Gould-Jacobs Approach
The synthesis of 4-hydroxyquinoline derivatives is classically achieved via the [5]. For 3-chloro-8-nitroquinolin-4-ol, the protocol involves the initial construction of the 8-nitroquinolin-4-ol core, followed by regioselective electrophilic chlorination at the C3 position.
Causality in Experimental Design
-
Choice of Reagents: Diethyl ethoxymethylenemalonate (EMME) is selected for condensation with 2-nitroaniline because the highly electrophilic ethoxymethylene carbon ensures rapid enamine formation[5].
-
Thermal Cyclization Solvent: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is utilized because the cyclization requires extreme temperatures (~250 °C) to drive the elimination of ethanol and facilitate ring closure[5].
-
Regioselective Chlorination: N-Chlorosuccinimide (NCS) is preferred over chlorine gas for C3 chlorination due to its mild nature, precise stoichiometry, and the activation of the C3 position by the adjacent C4-hydroxyl (enol) group.
Step-by-Step Experimental Protocol
Phase 1: Condensation and Cyclization (Gould-Jacobs Reaction)
-
Condensation: In a 500 mL round-bottom flask, combine 2-nitroaniline (1.0 equiv) and EMME (1.1 equiv). Heat the neat mixture to 120 °C for 2 hours. Monitor the evolution of ethanol to confirm the formation of the anilidomethylenemalonic ester intermediate[5].
-
Cyclization: Dilute the crude intermediate in 100 mL of Dowtherm A. Heat the solution to 250 °C under a nitrogen atmosphere for 45 minutes[5]. The high thermal energy overcomes the activation barrier for intramolecular acylation, yielding the 3-carboethoxy-8-nitroquinolin-4-ol intermediate.
-
Saponification & Decarboxylation: Cool the mixture and treat with 10% aqueous NaOH at reflux for 2 hours to hydrolyze the ester. Acidify with HCl to precipitate the carboxylic acid. Resuspend the solid in diphenyl ether and heat to 250 °C until CO2 evolution ceases, yielding 8-nitroquinolin-4-ol[5].
Phase 2: Electrophilic Chlorination 4. Halogenation: Dissolve 8-nitroquinolin-4-ol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add NCS (1.05 equiv) portion-wise at room temperature. 5. Heating: Elevate the temperature to 80 °C for 3 hours. The electron-donating effect of the C4-OH directs the electrophilic chlorine strictly to the C3 position. 6. Work-up and Purification: Quench the reaction with ice water to precipitate the crude product. Filter, wash with cold water, and recrystallize from ethanol to afford pure 3-chloro-8-nitroquinolin-4-ol.
Mechanistic Workflow Visualization
Figure 1: Step-by-step synthesis workflow of 3-Chloro-8-nitroquinolin-4-ol via Gould-Jacobs.
Applications in Drug Discovery
The 3-chloro-8-nitroquinolin-4-ol scaffold is a privileged structure in medicinal chemistry[3].
-
Antimalarial Agents: Quinoline derivatives are historically significant in treating Plasmodium falciparum infections. The nitro group at C8 can be reduced to an amine, providing a handle for synthesizing squaramide derivatives, which have demonstrated potent in vitro liver-stage antiplasmodial activity[6].
-
Antibacterial Development: The 4-quinolone core is the foundational pharmacophore of (e.g., norfloxacin, ciprofloxacin)[3]. The C3 chlorine substitution mimics the steric and electronic properties of the typical C3 carboxylic acid or acts as a bioisostere, modulating bacterial topoisomerase inhibition.
References
-
LookChem. "3-chloro-8-nitro-1h-quinolin-4-one CAS NO.65674-04-6". LookChem Directory.[Link]
-
MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine". Molecules.[Link]
-
Semantic Scholar. "Supporting information - Synthesis of 6-bromo-8-nitroquinolin-4-ol". Semantic Scholar.[Link]
Sources
- 1. 3-chloro-8-nitro-1h-quinolin-4-one price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. lookchem.com [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
